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Compound of Interest

Compound Name: 6,7-Dinitroquinoxaline

CAS No.: 68836-13-5

Cat. No.: B13786777

Get Quote

Before designing an assay, one must understand the physical constraints of the

pharmacological agent. DNQX is a quinoxaline derivative, and its core physicochemical

parameters dictate how it must be handled, stored, and dissolved to ensure reproducible

experimental outcomes[1].

Table 1: Core Physicochemical Properties of DNQX
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Property Value
Clinical/Experimental
Significance

CAS Number 2379-57-9

Universal identifier for sourcing

high-purity (>98%) anhydrous

forms[2].

Molecular Weight 252.14 g/mol

Critical for precise molarity

calculations during stock

solution preparation[3].

Molecular Formula C8H4N4O6

Dictates the compound's high

electronegativity and receptor

binding affinity[4].

Solubility (Water) < 0.1 mg/mL (Insoluble)

Requires an organic solvent

(DMSO) or the use of a water-

soluble disodium salt variant

for aqueous buffers[1].

Solubility (DMSO) ≥ 35 mg/mL (~138.8 mM)

Allows for highly concentrated

stock solutions (e.g., 50 mM)

to minimize solvent toxicity in

final ACSF dilutions[1].

Scientific Insight (Causality): The molecular weight of 252.14 g/mol is standard for the free

base form of DNQX[5]. When calculating dilutions, always verify whether you have purchased

the free base or the disodium salt, as the salt form will have a higher molecular weight and

different solubility profile. Furthermore, DMSO is highly hygroscopic. If a DMSO stock of DNQX

absorbs atmospheric moisture, the local dielectric constant changes, causing the highly

lipophilic DNQX to precipitate out of solution. This results in an unknown working concentration

and failed receptor blockade[1].

Mechanism of Action: AMPA and Kainate Receptor
Antagonism
DNQX competitively binds to the glutamate recognition site on AMPA and kainate receptors.

The IC50 values are approximately 0.5 µM for AMPA receptors and 0.1–2.0 µM for kainate
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receptors[4]. By occupying these sites, DNQX prevents the binding of endogenous glutamate,

thereby inhibiting the rapid influx of Na+ that typically generates the early phase of excitatory

postsynaptic potentials (EPSPs)[6].

Crucially, DNQX exhibits a dose-dependent selectivity profile. While it is highly selective for

non-NMDA receptors at concentrations between 10 µM and 20 µM, exceeding 20 µM can lead

to off-target antagonism at the glycine-binding site of the NMDA receptor[6]. This causality

dictates our experimental concentration limits: to isolate NMDA currents without artificially

depressing them, the applied concentration of DNQX must strictly remain ≤ 20 µM.
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Mechanism of DNQX blockade at postsynaptic AMPA/Kainate receptors.
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Experimental Methodology: In Vitro
Electrophysiology Workflow
To study NMDA receptor kinetics or to validate the presence of specific synaptic pathways,

researchers must isolate the NMDA-mediated component of the EPSC from the much larger,

faster AMPA-mediated component[7]. The following self-validating protocol details how to

achieve this using DNQX.

Phase 1: Preparation of Solutions
Stock Solution (50 mM): Weigh exactly 12.61 mg of DNQX (MW: 252.14 g/mol )[3]. Dissolve

in 1.0 mL of anhydrous, newly opened DMSO[1].

Causality: Using a high concentration (50 mM) ensures that when diluted to the working

concentration (10 µM), the final DMSO concentration in the bath is only 0.02% (v/v).

DMSO concentrations above 0.1% can alter membrane fluidity and baseline

electrophysiological properties.

Aliquot and Store: Aliquot the stock into tightly sealed, light-protected microcentrifuge tubes

and store at -20°C (stable for up to 1 year)[1]. Avoid repeated freeze-thaw cycles which

degrade the compound.

Working Solution (10 µM): On the day of the experiment, thaw one aliquot and dilute 1:5000

into oxygenated Artificial Cerebrospinal Fluid (ACSF).

Phase 2: Slice Preparation and Baseline Recording
Slice Preparation: Prepare acute brain slices (e.g., hippocampus or neocortex) in ice-cold,

oxygenated (95% O2 / 5% CO2) cutting buffer[7]. Transfer to a holding chamber with

standard ACSF and incubate at 32°C for 1 hour.

Whole-Cell Patch Clamp: Transfer a slice to the recording chamber. Establish a whole-cell

patch-clamp configuration on the target neuron (e.g., Layer V pyramidal neuron)[3].

Baseline EPSCs: Evoke EPSCs using a stimulating electrode placed in the afferent pathway.

Record the baseline mixed EPSC (AMPA + NMDA) while holding the cell at -70 mV. At this
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potential, extracellular Mg2+ blocks the NMDA receptor pore, meaning the recorded inward

current is almost entirely AMPA-mediated[6].

Phase 3: DNQX Wash-In and NMDA Isolation
Wash-In: Begin perfusing the slice with ACSF containing 10 µM DNQX.

Validation Check: Within 5–10 minutes, the fast inward EPSC at -70 mV should completely

disappear, confirming successful AMPA/kainate receptor blockade[3].

Remove Mg2+ Block: To reveal the isolated NMDA current, either depolarize the neuron to

+40 mV (to electrostatically repel the Mg2+ block) or switch to a Mg2+-free ACSF solution[6].

Record Isolated Current: The remaining slow-kinetics current is the isolated NMDA EPSC.

This can be further validated by applying a selective NMDA antagonist like D-AP5 (50 µM),

which should abolish the remaining current entirely[7].
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Step-by-step electrophysiological workflow for isolating NMDA currents using DNQX.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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